2-chloro-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide
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Overview
Description
2-chloro-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide is a useful research compound. Its molecular formula is C14H11ClN4O2S and its molecular weight is 334.78. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antibacterial Activity
Compounds derived from 2-chloro-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide have been explored for their antimicrobial and antibacterial properties. For example, a study synthesized new 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole, exhibiting significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species (Patel & Shaikh, 2010). Another research synthesized 2-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones showing antibacterial activity against various bacteria, demonstrating the compound's potential in addressing resistant bacterial strains (Narayana, Rao, & Rao, 2009).
Anticancer Activity
Derivatives of this compound have also been studied for their anticancer activities. Research into thiazolo[4,5-d]pyrimidine derivatives, for instance, has shown potential therapeutic applications, particularly in the development of anticancer drugs. These derivatives have been evaluated for their antiproliferative activity on various human cancer cell lines, indicating their potential in cancer treatment (Becan, Pyra, Rembiałkowska, & Bryndal, 2022).
Structural and Biological Activity Characterization
The structural modification of nicotinamides, including this compound, has been a subject of interest to understand their biological activities better. Studies such as the structural characterization of the aquaporin inhibitor 2-nicotinamido-1,3,4-thiadiazole have contributed to understanding how structural changes affect biological activity, providing insights into designing more effective compounds (Burnett, Johnston, & Green, 2015).
Enhancement of Antimalarial Effects
Research into nicotinamide derivatives has also explored their role in enhancing the antimalarial effect of common drugs. Nicotinamide alone, and in combination with drugs like artemisinin, has been shown to inhibit the growth of P. falciparum effectively, suggesting that nicotinamide derivatives could play a role in enhancing the efficacy of antimalarial treatments (Tcherniuk, Chesnokova, Oleinikov, & Oleinikov, 2017).
Mechanism of Action
Target of action
Thiazole and pyrimidine derivatives are known to interact with a variety of biological targets. For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Mode of action
The mode of action of thiazole and pyrimidine derivatives can vary widely depending on the specific compound and its molecular structure. They can interact with their targets in different ways, leading to a variety of biological effects .
Biochemical pathways
Thiazole and pyrimidine derivatives can affect various biochemical pathways. For example, some thiazole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The ADME properties of thiazole and pyrimidine derivatives can also vary widely. Factors such as the compound’s solubility, stability, and molecular size can influence its absorption, distribution, metabolism, and excretion .
Result of action
The molecular and cellular effects of thiazole and pyrimidine derivatives can include inhibition of certain enzymes or receptors, interference with DNA or RNA synthesis, or disruption of cell membrane function .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of thiazole and pyrimidine derivatives .
Properties
IUPAC Name |
2-chloro-N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2S/c1-7-6-22-14-17-8(2)10(13(21)19(7)14)18-12(20)9-4-3-5-16-11(9)15/h3-6H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DETJQRVCFWQRQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=C(N=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.